molecular formula C9H16ClN3O2 B13525519 6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride

6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride

Cat. No.: B13525519
M. Wt: 233.69 g/mol
InChI Key: ZZUMRFAZMZUTGB-UHFFFAOYSA-N
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Description

6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a diazaspiro undecane and a dione moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions to form the spirocyclic core. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of novel therapeutics.

    Industry: It can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro[4.6]undecane-2,4-dione: A structurally related compound with similar chemical properties.

    1,4-Diazaspiro[5.5]undecane-3,5-dione: Another spirocyclic compound with a different ring size and functional groups.

    8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A derivative with a methyl group, altering its chemical behavior.

Uniqueness

6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride is unique due to its specific spirocyclic structure and the presence of an amino group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

IUPAC Name

6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione;hydrochloride

InChI

InChI=1S/C9H15N3O2.ClH/c10-6-4-2-1-3-5-9(6)7(13)11-8(14)12-9;/h6H,1-5,10H2,(H2,11,12,13,14);1H

InChI Key

ZZUMRFAZMZUTGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)C(=O)NC(=O)N2)N.Cl

Origin of Product

United States

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